2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a chlorophenoxy group, a phenoxyphenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes an acylation reaction with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form 2-chloro-4-(4-chlorophenoxy)-hypnone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of various functional groups on biological activity.
Industry: It can be used in the production of agricultural chemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: These compounds have similar structural features and are used in similar applications.
Phenyl boronic acid (PBA) containing BODIPY dyes: These compounds share some functional groups and are used in bioanalytical applications.
Uniqueness
2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c24-17-8-12-18(13-9-17)28-14-22(27)26-23-25-21(15-30-23)16-6-10-20(11-7-16)29-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUPUYUPUASZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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